
Silane, (4-chlorobenzoyl)trimethyl-
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Overview
Description
Silane, (4-chlorobenzoyl)trimethyl- is a useful research compound. Its molecular formula is C10H13ClOSi and its molecular weight is 212.75 g/mol. The purity is usually 95%.
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Q & A
Q. What are the validated synthetic routes for Silane, (4-chlorobenzoyl)trimethyl-?
Level: Basic
Answer: A common method involves refluxing 4-chlorobenzoyl chloride with trimethylsilane in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal via reduced-pressure distillation yields the crude product, which is purified via recrystallization or column chromatography. Key parameters include stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent silane oxidation. Characterization via 1H NMR should confirm the absence of unreacted chloride (δ 7.8–8.2 ppm for aromatic protons) and presence of trimethylsilyl groups (δ 0.1–0.3 ppm) .
Q. How can the physicochemical properties of Silane, (4-chlorobenzoyl)trimethyl- be systematically characterized?
Level: Basic
Answer:
- Gas-phase ion energetics: Use NIST Standard Reference Database 69 to obtain ionization potentials and electron affinity data via mass spectrometry coupled with electron impact ionization .
- Thermal stability: Perform thermogravimetric analysis (TGA) under nitrogen, noting decomposition onset temperatures (typically >200°C for aryl-substituted silanes).
- Solubility profiling: Test in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection.
Q. What advanced spectroscopic techniques are critical for confirming the structure of Silane, (4-chlorobenzoyl)trimethyl-?
Level: Advanced
Answer:
- FT-IR spectroscopy: Identify characteristic Si-C (~1250 cm−1) and C=O (1690–1720 cm−1) stretches. Compare with reference spectra for trichloro(4-methylphenyl)silane to validate substituent effects .
- 29Si NMR: A singlet near δ −10 to −15 ppm confirms the trimethylsilyl group’s electronic environment.
- X-ray crystallography: Resolve bond angles and dihedral distortions caused by steric hindrance between the 4-chlorobenzoyl and trimethylsilyl groups.
Q. How do reaction conditions influence the stability of Silane, (4-chlorobenzoyl)trimethyl- during synthesis?
Level: Advanced
Answer:
- Acid catalysis: Excess glacial acetic acid (>5 drops per 0.001 mol substrate) accelerates silane activation but risks hydrolyzing the chlorobenzoyl group. Monitor pH to maintain <2.5 .
- Temperature control: Refluxing above 80°C may induce premature cleavage of the Si–O bond. Use a temperature gradient (60–75°C) to optimize yield without degradation.
- Moisture sensitivity: Conduct reactions under argon with molecular sieves to prevent silane hydrolysis, which generates HCl and silanol byproducts .
Q. How can researchers design biological activity assays for Silane, (4-chlorobenzoyl)trimethyl-?
Level: Advanced
Answer:
- Cytotoxicity screening: Use MTT assays on human cell lines (e.g., HEK293) with concentrations ranging from 1–100 µM. Include DMSO controls (<0.1% v/v) to avoid solvent interference .
- Enzyme inhibition studies: Target hydrolases (e.g., acetylcholinesterase) due to silane’s electrophilic silicon center. Monitor activity via spectrophotometric methods (e.g., Ellman’s reagent for thiol detection).
- Metabolic stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS to track demethylation or oxidation metabolites.
Q. How can computational modeling resolve contradictions in experimental data for Silane, (4-chlorobenzoyl)trimethyl-?
Level: Advanced
Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (Si–C ≈ 1.87 Å) and compare with crystallographic data. Discrepancies >0.05 Å suggest experimental artifacts .
- Reactivity indices: Calculate Fukui functions to identify nucleophilic/electrophilic sites, clarifying unexpected reaction pathways (e.g., para-substitution vs. ortho attack).
- Solvent effects: Use COSMO-RS to model solvation free energy and reconcile solubility discrepancies between theoretical and empirical results.
Q. What strategies address conflicting spectral data in characterizing Silane, (4-chlorobenzoyl)trimethyl- derivatives?
Level: Advanced
Answer:
- Cross-validation: Combine 13C NMR (carbonyl C=O at δ 190–200 ppm) with high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 256.08).
- Isotopic labeling: Synthesize 13C-labeled analogs to distinguish overlapping signals in crowded spectral regions (e.g., aryl vs. silyl carbons).
- Dynamic NMR: Resolve rotational barriers in sterically hindered derivatives by variable-temperature experiments, identifying conformational isomers .
Properties
IUPAC Name |
(4-chlorophenyl)-trimethylsilylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPKQZZZAMQPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466523 |
Source
|
Record name | Silane, (4-chlorobenzoyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75748-10-6 |
Source
|
Record name | Silane, (4-chlorobenzoyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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